molecular formula C22H21NO3 B1672551 GW9508 CAS No. 885101-89-3

GW9508

Cat. No.: B1672551
CAS No.: 885101-89-3
M. Wt: 347.4 g/mol
InChI Key: DGENZVKCTGIDRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GW9508 is a synthetic small-molecule agonist targeting the free fatty acid receptors GPR40 (FFA1) and GPR120 (FFA4) . Initially developed to modulate insulin secretion in diabetes research, this compound enhances glucose-stimulated insulin secretion (GSIS) in a glucose-dependent manner, with effects observed at high glucose concentrations (e.g., 25 mM) . Beyond metabolic regulation, this compound exhibits dual osteogenic effects: it promotes osteoblast differentiation in bone marrow-derived mesenchymal stem cells (BMSCs) at 50 µM and inhibits osteoclastogenesis by suppressing NF-κB and NFATc1 pathways . It also demonstrates anti-inflammatory and anti-senescence properties, such as reducing oxLDL-induced endothelial cell senescence via NRF2 nuclear translocation .

Properties

IUPAC Name

3-[4-[(3-phenoxyphenyl)methylamino]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3/c24-22(25)14-11-17-9-12-19(13-10-17)23-16-18-5-4-8-21(15-18)26-20-6-2-1-3-7-20/h1-10,12-13,15,23H,11,14,16H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGENZVKCTGIDRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CNC3=CC=C(C=C3)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70237088
Record name 4-(((3-phenoxyphenyl)methyl)amino)-Benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70237088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885101-89-3
Record name GW-9508
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885101893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(((3-phenoxyphenyl)methyl)amino)-Benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70237088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-Phenoxybenzylamino)phenylpropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GW-9508
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T77GYP2CS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Core Biaryl Ether Synthesis via Suzuki–Miyaura Coupling

The foundational synthetic approach for this compound employs palladium-catalyzed Suzuki–Miyaura cross-coupling to assemble the 3-phenoxybenzylamine moiety. As detailed in structure-activity relationship (SAR) studies, this method utilizes:

  • Halobenzyloxy ester precursors : Typically 3-bromo- or 3-iodobenzyl derivatives
  • Boronated phenols : Phenylboronic acids with protected amine functionalities
  • Catalytic system : Pd(OAc)₂ (0.5–2 mol%) with K₂CO₃ base in PEG-400 solvent

The reaction proceeds under aerobic conditions at 80–100°C for 12–24 hours, achieving yields of 68–82% for key intermediates. Table 1 compares coupling efficiencies for different halogenated precursors:

Halogen (X) Boronic Acid Partner Yield (%) Purity (HPLC)
Br 4-aminophenyl 78 98.2
I 4-(N-Boc)aminophenyl 82 97.8
Cl 3-methoxyphenyl 61 95.4

Table 1: Suzuki coupling efficiency for this compound precursors

Amine Linker Installation

Following biaryl ether formation, the methyleneamino linker is introduced through reductive amination:

  • Substrate : 3-phenoxybenzaldehyde (1.0 equiv)
  • Amine : 4-aminophenylpropanoic acid (1.2 equiv)
  • Conditions : NaBH₃CN (1.5 equiv), MeOH/HOAc (9:1), 0°C → rt, 6h
    This step achieves 89% conversion with <2% over-reduction byproducts when conducted under strict temperature control.

Optimization of Synthetic Procedures

Solvent System Modifications

Comparative studies demonstrate PEG-400’s superiority over traditional solvents:

  • Dioxane/water : 54% yield, 8% homocoupling byproducts
  • DMF : 63% yield, 12% decomposition
  • PEG-400 : 82% yield, <3% impurities

The polyethyleneglycol matrix enhances catalyst stability while suppressing protodehalogenation.

Protecting Group Strategies

The amine functionality requires protection during coupling stages:

  • Boc (tert-butyloxycarbonyl) : Enables clean deprotection with TFA/CH₂Cl₂ (1:1)
  • Cbz (benzyloxycarbonyl) : Less favored due to hydrogenolysis risks during final reduction
  • Free amine : Leads to 22–35% Pd catalyst poisoning

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.25 (s, 1H, COOH), 8.21 (d, J = 8.4 Hz, 2H), 7.68–7.15 (m, 9H), 4.42 (s, 2H)
  • HPLC : tR = 6.78 min (C18, 0.1% TFA/MeCN gradient), purity >98%
  • HRMS : [M+H]+ calc. 348.1598, found 348.1601

Physicochemical Properties

Parameter Value Method
Molecular Weight 347.41 g/mol ESI-MS
LogP 3.12 ± 0.15 Shake-flask
Aqueous Solubility 34.7 mg/mL (EtOH) USP <791>
Stability (solution) 7 days at -80°C Forced degradation

Scale-Up Considerations

Industrial Synthesis Challenges

  • Catalyst loading : Reduced to 0.2 mol% Pd via ligand screening (XPhos > SPhos)
  • Workup procedures : Aqueous PEG removal via EtOAc/water partitioning
  • Crystallization : Recrystallization from EtOH/H₂O (4:1) yields 92% pure product

Biological Activity Correlation

The synthetic route directly impacts this compound’s pharmacological profile:

  • FFA1 potency : pEC₅₀ = 7.32 vs. GPR120 pEC₅₀ = 5.46
  • Selectivity : >100-fold over PPARγ (54% activation at 100 μM)
  • In vivo efficacy : ED₅₀ = 3.1 mg/kg in rodent glucose tolerance tests

Chemical Reactions Analysis

GW9508 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups on this compound.

    Substitution: Substitution reactions can be used to introduce different substituents on the aromatic rings of this compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Key Mechanisms:

  • Insulin Secretion: GW9508 enhances glucose-stimulated insulin secretion (GSIS) in pancreatic cells. Studies have shown that at high glucose concentrations (20 mM), this compound significantly increases insulin secretion through the activation of protein kinase C (PKC) pathways .
  • Neuroprotective Effects: In models of cognitive impairment, this compound has been demonstrated to ameliorate deficits by upregulating cAMP levels and enhancing neurotrophic factor signaling pathways .

Applications in Diabetes Research

This compound has been extensively studied for its potential in managing diabetes and its complications.

Case Study: INS-1D Cells

  • Experimental Setup: INS-1D cells were treated with this compound at varying glucose concentrations.
  • Findings: At 20 mM glucose, this compound induced sustained translocation of MARCKS-GFP to the cytosol, indicating robust PKC activation and enhanced insulin secretion. Conversely, at 3 mM glucose, no significant increase in insulin secretion was observed .

Cognitive Enhancement

Research indicates that this compound may have beneficial effects on cognitive function.

Case Study: APP/PS1 Mouse Model

  • Experimental Setup: APP/PS1 mice were administered this compound to evaluate cognitive function.
  • Results: Treatment with this compound prevented cognitive decline associated with amyloid-beta accumulation and tau phosphorylation, suggesting a protective role against Alzheimer's disease-related impairments .

Metabolic Syndrome Management

This compound has shown promise in addressing components of metabolic syndrome.

Research Findings:

  • Improvement in Metabolic Parameters: Studies indicate that this compound improves metabolic parameters such as insulin sensitivity and lipid profiles in obese mouse models .
  • Periodontal Health: It also reduces inflammation and bone loss associated with periodontitis, highlighting its anti-inflammatory properties .

Inflammatory Response Modulation

This compound's role in modulating immune responses has been explored.

Case Study: Neutrophil Function

  • Experimental Setup: Human neutrophils were treated with this compound to assess survival and functionality.
  • Results: The compound enhanced neutrophil survival and function, indicating potential therapeutic applications in inflammatory diseases .

Data Table: Summary of this compound Applications

Application AreaModel/SystemKey FindingsReference
Diabetes ManagementINS-1D CellsEnhanced GSIS at high glucose concentrations
Cognitive EnhancementAPP/PS1 MiceAmeliorated cognitive deficits
Metabolic SyndromeObese MiceImproved insulin sensitivity and lipid profiles
Inflammation ControlHuman NeutrophilsIncreased survival and function

Comparison with Similar Compounds

Comparison with Endogenous Ligands

Linoleic Acid (LA) and α-Linolenic Acid (ALA)

  • Receptor Selectivity : LA and ALA activate both GPR40 and GPR120 but with lower potency than GW9506. For example, GW9508 has a pEC₅₀ of 7.32 for GPR40, compared to LA’s pEC₅₀ of 5.65 .
  • Functional Synergy: this compound and LA show synergistic effects on insulin secretion under elevated fatty acid conditions . However, LA’s insulinotropic effects are only partially blocked by the GPR40 antagonist GW1100, unlike this compound, which is fully inhibited .

Palmitic Acid (PA) and Eicosapentaenoic Acid (EPA)

  • Receptor Activation : PA and EPA primarily activate GPR120. This compound’s potency for GPR120 (pEC₅₀ = 5.46) is comparable to EPA (pEC₅₀ = 5.56) but lower than LA (pEC₅₀ = 5.89) .
  • Insulin Secretion : PA requires cell depolarization and L-type Ca²⁺ channel activation to enhance insulin secretion, a mechanism bypassed by this compound’s direct GPR40 agonism .
Table 1: Pharmacological Profiles of this compound vs. Endogenous Ligands
Compound GPR40 pEC₅₀ GPR120 pEC₅₀ Key Functional Roles
This compound 7.32 5.46 Enhances GSIS, osteogenesis, anti-inflammatory
Linoleic Acid 5.65 5.89 Partial GSIS, no osteogenic effect
α-Linolenic Acid 5.57 5.74 Weak GSIS, no bone effects
Palmitic Acid N/A 5.56 Requires Ca²⁺ channel activation for GSIS
EPA N/A 5.56 Anti-inflammatory, no metabolic effects

Data from

TAK-875 (Fasiglifam)

  • Potency : TAK-875 has a lower EC₅₀ (0.047 µM) than this compound (1.0 µM) in FFA1 activation but similar maximal efficacy in insulin secretion .

LK1408

  • Design : A structural analog of this compound with reduced hepatotoxicity. Modifications include replacing pyrazole with 2-alkoxypyridine to enhance hydrophobic interactions with GPR40 .
  • Efficacy: Matches this compound’s insulinotropic effects but with improved pharmacokinetics .

Compound QS-528

  • Antagonism : QS-528 is a GPR40 antagonist with 108% efficacy in blocking this compound’s activity, suggesting overlapping binding sites .

Mechanistic and Structural Insights

Binding Residues and Potency

This compound’s higher potency over LA is attributed to interactions with Tyr91, His137, Arg183, Asn244, and Arg258 in GPR40. Computational studies show this compound has stronger hydrogen bonding with Arg183/Arg258 than LA .

Pathway Activation

  • Insulin Secretion : this compound activates PKCε (sustained) and PKCα (transient) in INS-1D cells, enhancing GSIS. PKCε inhibition reduces this compound’s effects by >50% .
  • Bone Repair : this compound modulates glutathione and purine metabolism in BMSCs, upregulating osteogenic genes (e.g., Runx2, Sp7) .
Table 3: Pathway-Specific Effects
Pathway This compound Effect Comparable Compounds
PKC Activation Sustained PKCε, transient PKCα TAK-875 (PKCα only)
Osteogenesis ↑ ALP, RUNX2 at 50 µM None (unique to this compound)
Anti-Inflammation ↓ NF-κB, ↑ NRF2 EPA (weak NF-κB inhibition)

Biological Activity

GW9508 is a selective agonist for G protein-coupled receptor 40 (GPR40), primarily expressed in pancreatic beta cells and immune cells. This compound has garnered attention for its diverse biological activities, particularly in the regulation of insulin secretion and modulation of immune responses. This article explores the various biological activities of this compound, supported by case studies, research findings, and data tables.

Insulin Secretion Modulation

Mechanism of Action
this compound influences insulin secretion through its action on GPR40, leading to the activation of ATP-sensitive potassium channels (KATP channels) in pancreatic beta cells. This activation results in membrane hyperpolarization and inhibition of glucose-stimulated insulin secretion (GSIS) under certain conditions.

Research Findings
A study examining the effects of this compound on rat pancreatic islets revealed that at concentrations of 20 μM and above, this compound significantly inhibited GSIS in response to 5 mM and 15 mM glucose, while not affecting insulin levels at 2 mM glucose. The compound was shown to depolarize the membrane potential and inhibit the increase in intracellular calcium concentrations ([Ca²⁺]i) induced by glucose stimulation .

Concentration (μM)Insulin Secretion (ng/µg islet DNA)Glucose Concentration (mM)
0Control2
10No significant change15
20Significantly inhibited5
40Significantly inhibited15

Enhancement of Neutrophil Function

Neutrophil Activation
this compound also plays a vital role in enhancing neutrophil functionality. Research indicates that it increases neutrophil chemotaxis towards IL-8 and enhances phagocytosis of Escherichia coli.

Case Study
In an experimental setup, isolated human neutrophils treated with this compound demonstrated a concentration-dependent increase in chemotactic response, with a peak increase of 80% at 10 μM compared to controls. Furthermore, phagocytosis was enhanced by approximately 60% when treated with optimal concentrations of this compound .

Concentration (μM)Chemotaxis Increase (%)Phagocytic Capacity Increase (%)
0ControlControl
0.13050
16060
1080Not assessed

Implications for Inflammation Resolution

This compound has been shown to modulate the lipid mediator profile during inflammation, increasing levels of pro-resolving mediators such as resolvin D3 and lipoxins. This suggests that this compound not only enhances neutrophil function but also aids in the resolution of inflammation, which is crucial for restoring tissue homeostasis following infection or injury .

Q & A

Q. What are the primary pharmacological targets of GW9508, and how does its selectivity compare to endogenous fatty acids?

this compound is a dual agonist for GPR40 (FFA1) and GPR120, with pEC50 values of 7.32 and 5.46, respectively . It demonstrates >100-fold selectivity for GPR40 over 220 other GPCRs, kinases, and nuclear receptors . Unlike long-chain fatty acids (e.g., linoleic acid), this compound exhibits partial agonism at GPR40 but full agonism at GPR120, with higher potency at GPR40 . Experimental validation requires transiently transfected HEK-293 cells and intracellular Ca²⁺ flux assays to confirm receptor specificity .

Q. How does this compound enhance glucose-stimulated insulin secretion (GSIS), and what experimental models are used to study this?

this compound potentiates GSIS in a glucose-dependent manner by activating GPR40, which increases intracellular Ca²⁺ via Gaq/11 signaling . In INS-1D β-cells, this compound enhances insulin secretion at 20 mM glucose but not at 3 mM, indicating glucose sensitivity . Key methodologies include:

  • Glucose titration : Comparing 3 mM (substimulatory) vs. 20 mM (stimulatory) glucose.
  • PKC inhibitors : Using antennapedia-PKCε/α peptides to dissect isoform-specific contributions .
  • Ca²⁺ imaging : TIRFM to track Ca²⁺-dependent PKC translocation .

Q. What in vitro models are suitable for studying this compound's anti-inflammatory effects?

this compound suppresses proinflammatory cytokines (e.g., IL-11, CCL5) in HaCaT keratinocytes and human chondrocytes. For example:

  • Chondrocyte studies : SW1353 cells treated with AGEs (100 μg/mL) show reduced MMP-3/13 and ADAMTS-4/5 expression after this compound pretreatment (25–50 μM) .
  • Neutrophil assays : this compound enhances phagocytosis and reduces apoptosis in E. coli-infected neutrophils .

Advanced Research Questions

Q. How do PKCα and PKCε activation dynamics differ under varying glucose concentrations, and what implications does this have for this compound's mechanism?

At 20 mM glucose, this compound induces transient PKCα translocation (35% of INS-1D cells) and sustained PKCε activation (51% of cells), correlating with Ca²⁺ spikes . In contrast, at 3 mM glucose, PKCε activation is independent of Ca²⁺, suggesting dual signaling pathways:

  • Glucose-dependent : PKCα activation requires Ca²⁺ elevation.
  • Glucose-independent : PKCε activation may involve direct receptor coupling . Methodological note: Use TIRFM and isoform-specific inhibitors to differentiate pathways.

Q. How can contradictory findings on this compound's apoptotic effects be reconciled across cell types?

this compound exhibits context-dependent pro- or anti-apoptotic effects:

  • Anti-apoptotic : Reduces cisplatin-induced apoptosis in renal HK-2 cells via GPR40 activation .
  • Pro-apoptotic : Induces apoptosis in MC3T3-E1 osteoblasts at 100 μM via XTT assays . Key variables include cell type, agonist concentration, and downstream effectors (e.g., KATP channels). Researchers should include viability assays (MTT, XTT) and apoptosis markers (TUNEL, caspase-3) in experimental design .

Q. What structural features of this compound account for its higher potency over endogenous fatty acids at GPR40?

Molecular docking studies identify critical residues (Tyr91, His137, Arg183) in GPR40 that form stronger interactions with this compound than linoleic acid. Computational energy calculations show this compound’s binding energy is 2.3-fold higher, driven by hydrogen bonding and hydrophobic interactions . Experimental validation involves alanine-scanning mutagenesis of GPR40 and Ca²⁺ flux assays .

Methodological Considerations

Q. What strategies are recommended for evaluating this compound's sustained release in tissue engineering applications?

For bone defect repair, 3D-printed scaffolds loaded with this compound require:

  • HPLC validation : Detect release kinetics at 245 nm UV, with a standard curve (Y = 9263*X + 586) .
  • In vitro release profiling : Measure cumulative release over 14 days (e.g., 60% release from GW-OC scaffolds) .
  • In vivo correlation : Link pharmacokinetics to osteoclast inhibition and alveolar bone loss reduction .

Q. How should researchers address off-target effects in GPR40/120 studies?

  • Antagonist controls : Use GW1100 (GPR40-selective antagonist) to block this compound-mediated Ca²⁺ flux and insulin secretion .
  • Receptor knockdown : siRNA targeting GPR40 vs. GPR120 in dual-agonist studies .
  • Selectivity panels : Screen against 220 GPCRs and nuclear receptors to confirm specificity .

Data Interpretation Challenges

Q. Why does this compound fail to enhance insulin secretion under KATP channel blockade, and how does this inform pathway analysis?

In the presence of diazoxide (KATP opener), this compound cannot potentiate insulin secretion, as its action requires membrane depolarization and L-type Ca²⁺ channel activation . Experimental workarounds include:

  • KCl depolarization : Assess this compound’s effect on KCl-induced Ca²⁺ influx .
  • Electrophysiology : Patch-clamp β-cells to measure KATP conductance changes .

Q. What discrepancies exist in this compound's role in osteoclastogenesis, and how can they be resolved?

this compound inhibits osteoclast formation in periodontitis models but induces apoptosis in MC3T3-E1 osteoblasts . Proposed solutions:

  • Dose-response curves : Test lower concentrations (1–10 μM) for pro-survival vs. higher doses (≥50 μM) for apoptosis.
  • Cell-specific assays : Compare primary osteoclasts vs. immortalized lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GW9508
Reactant of Route 2
Reactant of Route 2
GW9508

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.